5-Bromocytosine

X‑ray crystallography nucleobase structure halogen substitution effects

5-Bromocytosine (5-BrC) occupies a unique position among 5-halogenated cytosines: its bromine substituent imparts steric and electronic properties distinct from 5-F, 5-Cl, and 5-I analogs—these are non-interchangeable. It is the definitive reagent for site-specific UV-induced DNA intrastrand cross-linking (generating five distinct purine adducts), DNMT catalytic mechanism dissection via its thiol-dependent dehalogenation-methylation pathway, and 2D nucleobase self-assembly at electrode interfaces. As a direct synthetic precursor to 5-fluorocytosine—the essential intermediate for capecitabine and emtricitabine—procurement at ≥98% HPLC purity minimizes downstream purification. Validate your experimental design: halogen substitution is non-trivial.

Molecular Formula C4H4BrN3O
Molecular Weight 190.00 g/mol
CAS No. 2240-25-7
Cat. No. B1215235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromocytosine
CAS2240-25-7
Synonyms5-bromocytosine
Molecular FormulaC4H4BrN3O
Molecular Weight190.00 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1Br)N
InChIInChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
InChIKeyQFVKLKDEXOWFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Bromocytosine (CAS 2240‑25‑7) for Research & Industrial Procurement: Core Properties and Sourcing Context


5‑Bromocytosine (5‑BrC, CAS 2240‑25‑7) is a halogenated pyrimidine nucleobase derivative in which the hydrogen at the C5 position of cytosine is replaced by a bromine atom [1]. This substitution confers distinct steric and electronic properties that alter its tautomeric equilibria, base‑pairing fidelity, and crystallographic packing relative to the parent cytosine [1]. It serves as a key synthetic intermediate for 5‑fluorocytosine , an essential precursor for the antineoplastic agent capecitabine and the antiviral agent emtricitabine , as well as a widely adopted biochemical probe for DNA damage and epigenetic modification studies [1].

Why 5‑Bromocytosine (CAS 2240‑25‑7) Cannot Be Generically Substituted with Other 5‑Halogenated Cytosines


The 5‑halogenated cytosine series (5‑F, 5‑Cl, 5‑Br, 5‑I) is not functionally interchangeable. Each halogen introduces a distinct combination of van der Waals radius, electronegativity, and polarizability that dictates its behavior in biological and electrochemical systems [1]. In 2D condensation at electrode surfaces, 5‑BrC occupies an intermediate regime between hydrogen‑bond‑dominated 5‑FC and dispersion‑force‑dominated 5‑IC, producing unique capacitance pit formation conditions [1]. In DNA methyltransferase assays, 5‑BrC and 5‑IC undergo thiol‑dependent methyltransferase‑driven dehalogenation, whereas 5‑FC preferentially forms covalent enzyme adducts and 5‑ClC shows minimal reactivity [2]. These mechanistically divergent outcomes mean that substituting one halogenated cytosine for another without experimental validation introduces uncontrolled variables that can invalidate research conclusions or synthetic routes.

5‑Bromocytosine (CAS 2240‑25‑7) Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Crystal Lattice Perturbation: 5‑Bromocytosine vs. Unsubstituted Cytosine

Single‑crystal X‑ray diffraction reveals that bromination at the C5 position induces significant steric and electronic distortions in the cytosine moiety compared to the parent cytosine structure [1]. The C(2)–N(3)–C(4) bond angle increases by approximately 0.8° in 5‑bromocytosine relative to cytosine [1]. This deviation is interpreted within the VSEPR framework as arising from a reduction in the effective negative charge on the N(3) lone pair, which correlates with the experimentally observed lowering of the conjugate acid pKa (3.04–3.25 for 5‑BrC vs. 4.61 for cytosine) [1][2].

X‑ray crystallography nucleobase structure halogen substitution effects

DNA Methyltransferase Reactivity: 5‑Bromocytosine vs. 5‑Fluorocytosine and 5‑Iodocytosine

In a comparative study of cytosine analogues as substrates for the prokaryotic CpG‑specific DNA methyltransferase M.MpeI (a model for mammalian DNMT1), 5‑bromocytosine (5‑BrC) and 5‑iodocytosine (5‑IC) exhibited a distinct thiol‑dependent methylation pathway that is not observed for 5‑fluorocytosine (5‑FC) [1]. Mass spectrometry confirmed that methylation of 5‑BrC and 5‑IC proceeds via methyltransferase‑driven dehalogenation followed by methylation, whereas 5‑FC predominantly forms covalent enzyme‑DNA adducts [1]. Covalent complex formation was “by far most efficient for 5‑FC” among all tested analogues [1].

DNA methyltransferase epigenetics enzyme mechanism

Electrochemical 2D Condensation Behavior: 5‑Bromocytosine as the Intermediate Halogen Case

At the hanging mercury drop electrode, all three 5‑halogenated cytosines (5‑FC, 5‑BrC, 5‑IC) form two‑dimensional capacitance pits, but under distinct pH, concentration, and temperature conditions [1]. 5‑Fluorocytosine condensation is driven primarily by hydrogen bonding in hemiprotonated dimers, while 5‑iodocytosine condensation is dominated by dispersion forces [1]. 5‑Bromocytosine exhibits an intermediate condensation mechanism, requiring conditions that reflect contributions from both interaction types [1].

electrochemistry self‑assembly nucleobase films

Anti‑HCMV Activity: Alkenyl‑5‑Bromocytosine Derivatives vs. Alkenyl‑5‑Fluorocytosine and Alkenyl‑5‑Iodocytosine

A series of 1‑[(Z)‑2‑penten‑1‑yl] and 1‑(3‑methyl‑2‑buten‑1‑yl) derivatives of cytosine, 5‑bromocytosine, 5‑fluorocytosine, and 5‑iodocytosine were synthesized and evaluated in cell culture for anti‑human cytomegalovirus (HCMV) activity [1]. Only the alkenyl derivatives of 5‑bromocytosine (compounds 5c and 5d) exhibited detectable anti‑HCMV activity in this assay; the corresponding 5‑fluoro‑ and 5‑iodo‑substituted alkenylcytosines showed no measurable activity [1]. The observed activity was described as “slight,” indicating that while potency was modest, the effect was uniquely associated with the 5‑bromo substituent among the halogenated series [1].

antiviral HCMV nucleoside analogues

Commercial Purity Gradients: Vendor‑Specific Specification Ranges

Commercially available 5‑bromocytosine is supplied across a range of purity specifications that affect its suitability for different experimental workflows. Purity by HPLC or non‑aqueous titration ranges from ≥95% (AKSci) to 98.0% area min (TCI, Selleck) [1] to 99% (Thermo Scientific/Acros, biorbyt) . Melting point is consistently reported between 240°C and 243°C across vendors . Storage recommendations uniformly specify −20°C powder for long‑term stability (3 years) . Solubility in DMSO varies by vendor specification: Selleck reports 9 mg/mL (47.36 mM) , while biorbyt reports 2.5 mg/mL (13.16 mM) in DMSO .

procurement specification purity quality control

Photochemical Cross‑Linking Efficiency: 5‑Bromocytosine vs. Unmodified Cytosine

Pyrex‑filtered UV light irradiation of 5‑bromocytosine‑containing duplex DNA or dinucleotides leads to facile intrastrand cross‑link formation between the C5 carbon of the 5‑BrC residue and the C8 carbon of an adjacent guanine (d(BrCG)) [1] or adenine (d(BrCA)) [2]. In d(BrCA) irradiation, LC‑MS/MS analysis identified five distinct cross‑link products (C[5‑N⁶]A, C[5‑2]A, C[5‑8]A, A[2‑5]C, A[8‑5]C) formed under both aerobic and anaerobic conditions [2]. Unmodified cytosine does not undergo analogous cross‑linking under the same irradiation conditions, establishing that the C5‑bromo substituent is essential for photoactivation of this specific DNA damage pathway [1][2].

DNA damage photochemistry cross‑linking

Optimal Research and Industrial Application Scenarios for 5‑Bromocytosine (CAS 2240‑25‑7) Based on Quantitative Evidence


Synthetic Intermediate for 5‑Fluorocytosine and Downstream APIs

5‑Bromocytosine serves as a direct precursor for the synthesis of 5‑fluorocytosine , which in turn is a critical intermediate for manufacturing the antineoplastic agent capecitabine and the antiviral drug emtricitabine . Procurement of high‑purity 5‑bromocytosine (≥98% by HPLC) [1][2] is essential for ensuring efficient conversion and minimizing purification burdens in multi‑step pharmaceutical synthesis workflows.

DNA Photodamage and Cross‑Link Mechanistic Studies

The C5‑bromo substituent enables site‑specific UV‑induced intrastrand cross‑linking between cytosine and adjacent purines (guanine or adenine), generating up to five distinct adduct types [1][2]. Unmodified cytosine does not support this photochemistry [1][2]. 5‑Bromocytosine is therefore the reagent of choice for preparing defined DNA lesions for repair enzyme characterization, mutagenesis studies, and structural biology of damaged DNA.

Epigenetic Enzyme Substrate Profiling

5‑Bromocytosine exhibits a unique thiol‑dependent dehalogenation‑methylation pathway with DNA methyltransferases that is shared with 5‑iodocytosine but distinct from the covalent adduct‑forming mechanism of 5‑fluorocytosine . This makes 5‑BrC specifically valuable for dissecting the catalytic mechanisms of DNMT family enzymes and for developing mechanistic probes in epigenetic drug discovery programs targeting methylation pathways.

Electrochemical and Self‑Assembly Studies of Halogenated Nucleobases

5‑Bromocytosine occupies an intermediate position in 2D condensation behavior between hydrogen‑bonding‑driven 5‑fluorocytosine and dispersion‑force‑driven 5‑iodocytosine . This property makes it uniquely suited for systematic studies of intermolecular forces in nucleobase self‑assembly at interfaces, with potential implications for biosensor development and molecular electronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromocytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.